REACTION_CXSMILES
|
[CH3:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[CH:8]([C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1)O.P(Br)(Br)[Br:17].O>C(OCC)C>[Br:17][CH:8]([C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1)[C:3]1[CH:4]=[CH:5][CH:6]=[CH:7][C:2]=1[CH3:1]
|
Name
|
|
Quantity
|
28.1 g
|
Type
|
reactant
|
Smiles
|
CC1=C(C=CC=C1)C(O)C1=CC=CC=C1
|
Name
|
|
Quantity
|
8.89 mL
|
Type
|
reactant
|
Smiles
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P(Br)(Br)Br
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Name
|
|
Quantity
|
150 mL
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Type
|
solvent
|
Smiles
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C(C)OCC
|
Name
|
|
Quantity
|
450 mL
|
Type
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reactant
|
Smiles
|
O
|
Control Type
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AMBIENT
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Type
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CUSTOM
|
Details
|
The resulting mixture was stirred for 12 hr at room temperature
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Rate
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UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The organic layer was separated
|
Type
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EXTRACTION
|
Details
|
the aqueous layer was extracted with 2×150 mL of water
|
Type
|
WASH
|
Details
|
The combined organic extracts were washed with aqueous NaHCO3
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
CUSTOM
|
Details
|
evaporated to dryness
|
Reaction Time |
12 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC(C1=C(C=CC=C1)C)C1=CC=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 33 g | |
YIELD: PERCENTYIELD | 89% | |
YIELD: CALCULATEDPERCENTYIELD | 133.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |